Phosphonsäure, (2-Chlorethyl)-, Bis(2-chlorethyl)ester

Übersicht

Beschreibung

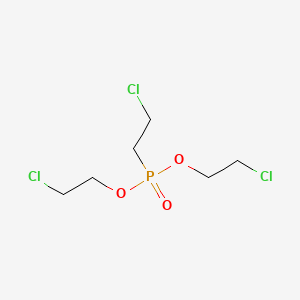

Phosphonic acid, (2-chloroethyl)-, bis(2-chloroethyl) ester, also known as Phosphonic acid, (2-chloroethyl)-, bis(2-chloroethyl) ester, is a useful research compound. Its molecular formula is C6H12Cl3O3P and its molecular weight is 269.5 g/mol. The purity is usually 95%.

The exact mass of the compound Phosphonic acid, (2-chloroethyl)-, bis(2-chloroethyl) ester is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9297. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Phosphonic acid, (2-chloroethyl)-, bis(2-chloroethyl) ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phosphonic acid, (2-chloroethyl)-, bis(2-chloroethyl) ester including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Polymergestützte Phosphorverbindungen in Trennprozessen

Phosphorhaltige Verbindungen wie Bis(2-chlorethyl) 2-chlorethylphosphonat spielen eine entscheidende Rolle in der Trenntechnik und -wissenschaft. Ihre einzigartigen Eigenschaften, wie variable Oxidationsstufen und Metallbindungsfähigkeiten, machen sie ideal für selektive Trennungen. Polymergestützte Phosphorverbindungen wurden entwickelt, um Trenntechnologien zu verbessern, die aus ökologischen und wirtschaftlichen Gründen unerlässlich sind {svg_1}.

Gartenbauanwendungen: Ethylenfreisetzung

Im Gartenbau werden Verbindungen, die Ethylen freisetzen, wie Bis(2-chlorethyl) 2-chlorethylphosphonat, verwendet, um Ethylen-vermittelte Reaktionen auszulösen. Dazu gehören Fruchtlockerung, Blattabwurf und Fruchtreife. Die Kinetik der Ethylenfreisetzung aus diesen Verbindungen wird von Umwelt- und physikalischen Faktoren beeinflusst, die ihre Wirksamkeit in landwirtschaftlichen Anwendungen beeinflussen können {svg_2}.

Synthese von Organophosphorpolymeren

Die Verbindung ist an der Synthese von Organophosphorpolymeren beteiligt. Diese Polymere finden in verschiedenen Bereichen Anwendung, darunter Chemie und Biochemie. Die Polymerchemie von Phosphor basiert auf Verbindungen mit stabilen C-P-Bindungen, die für die Herstellung von Materialien mit spezifischen Funktionalitäten entscheidend sind {svg_3}.

Entwicklung von Chelat-Harzen

Bis(2-chlorethyl) 2-chlorethylphosphonat kann zur Entwicklung von Chelat-Harzen verwendet werden. Diese Harze finden bedeutende Anwendungen in Ionenaustauschprozessen und sind wichtig für die Reinigung und Trennung verschiedener chemischer Spezies. Die Fähigkeit, die Selektivität gegenüber Zielsubstraten zu gestalten, ist ein entscheidender Vorteil dieser Materialien {svg_4}.

Chemische Synthesewege

Diese Verbindung ist auch wichtig in chemischen Synthesewegen wie den Arbuzov-, Perkow-, Mannich- und Kabachnik-Fields-Reaktionen. Diese Reaktionen sind grundlegend für die Herstellung verschiedener Organophosphorverbindungen, die sowohl in industriellen als auch in Forschungsumgebungen breite Anwendung finden {svg_5}.

Umweltauswirkungsstudien

Die Erforschung der Umweltauswirkungen von phosphorhaltigen Verbindungen, einschließlich Bis(2-chlorethyl) 2-chlorethylphosphonat, ist entscheidend. Studien konzentrieren sich auf ihr Verhalten in Ökosystemen, potenzielle Toxizität und Abbauprodukte. Das Verständnis dieser Aspekte ist unerlässlich, um sicherere und nachhaltigere chemische Praktiken zu entwickeln {svg_6}.

Biologische Aktivität

Phosphonic acid, (2-chloroethyl)-, bis(2-chloroethyl) ester, commonly referred to as bis(2-chloroethyl) phosphonate, is an organophosphorus compound that has garnered attention for its biological activity and potential applications in various fields. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C6H12Cl3O3P

- Molecular Weight : 227.5 g/mol

- CAS Number : 80518-00-1

The presence of two chloroethyl groups contributes to its reactivity and biological interactions.

Mechanisms of Biological Activity

Phosphonic acid esters are known for their ability to interact with biological systems, particularly through the inhibition of enzymes involved in critical metabolic pathways. The primary mechanisms include:

- Inhibition of Acetylcholinesterase (AChE) : Organophosphates like bis(2-chloroethyl) phosphonate inhibit AChE, leading to the accumulation of acetylcholine at synapses, which can disrupt normal neurotransmission and lead to neurotoxicity.

- Cellular Uptake and Toxicity : The compound can be absorbed by cells, where it may interfere with cellular signaling pathways and induce oxidative stress.

Toxicological Studies

Numerous studies have investigated the toxicological effects of bis(2-chloroethyl) phosphonate. Below is a summary of findings from key studies:

| Study | Organism | Exposure Duration | Observed Effects |

|---|---|---|---|

| Mice | 3 months | Liver lesions, altered organ weights | |

| Rats | 2 years | Increased incidence of tumors in liver | |

| Human Cells | In vitro | Cell death at high concentrations |

Case Studies

- Neurotoxicity in Rodents : A study conducted on rodents exposed to bis(2-chloroethyl) phosphonate showed significant neurotoxic effects characterized by behavioral changes and histopathological alterations in brain tissue.

- Carcinogenic Potential : Long-term exposure studies indicated a potential carcinogenic effect in laboratory animals, with a noted increase in liver tumors among treated groups compared to controls.

Environmental Impact

Research has highlighted the environmental persistence of organophosphate esters and their potential bioaccumulation in aquatic ecosystems. The compound's degradation products may also exhibit biological activity, raising concerns about ecological toxicity.

Eigenschaften

IUPAC Name |

1-chloro-2-[2-chloroethoxy(2-chloroethyl)phosphoryl]oxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Cl3O3P/c7-1-4-11-13(10,6-3-9)12-5-2-8/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXIDKSWYSYEFAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)OP(=O)(CCCl)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl3O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8027618 | |

| Record name | Bis(2-chloroethyl) 2-chloroethylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Phosphonic acid, P-(2-chloroethyl)-, bis(2-chloroethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

6294-34-4 | |

| Record name | Bis(2-chloroethyl) P-(2-chloroethyl)phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6294-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-chloroethyl) 2-chloroethylphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006294344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-chloroethyl) (2-chloroethyl)phosphonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9297 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, P-(2-chloroethyl)-, bis(2-chloroethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-chloroethyl) 2-chloroethylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-chloroethyl) 2-chloroethylphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.962 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(2-CHLOROETHYL) (2-CHLOROETHYL)PHOSPHONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E2R2KWC27 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q1: What is the significance of the Arbuzov rearrangement in the context of Bis(2-chloroethyl) 2-chloroethylphosphonate synthesis?

A1: The Arbuzov rearrangement is a crucial reaction pathway for synthesizing Bis(2-chloroethyl) 2-chloroethylphosphonate. The research paper "ARBUZOV REARRANGEMENT OF TRIS (β-CHLOROETHYL) PHOSPHITE TO BIS(2-CHLOROETHYL) 2-CHLOROETHYLPHOSPHONATE IN A FILM REACTOR" [] likely explores this specific reaction in detail. The paper likely investigates the use of a film reactor for this reaction, potentially offering advantages in terms of reaction efficiency, selectivity, or scalability compared to traditional methods.

Q2: How does high pressure impact the production of Ethephon from Bis(2-chloroethyl) 2-chloroethylphosphonate?

A2: The study "Improvement for Preparation of Ethephon Through High Pressure" [] investigates the utilization of high pressure conditions to synthesize Ethephon using Bis(2-chloroethyl) 2-chloroethylphosphonate as a starting material. The research likely examines the effect of high pressure on reaction yield and purity of the Ethephon product. A key finding is the achievement of 93% purity for the synthesized Ethephon, highlighting the potential benefits of this approach for industrial applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.